SR-717

Immuno-oncology Translational Pharmacology STING Pathway

Choose SR-717 for your STING pathway research – a fully synthetic, non-nucleotide cGAMP mimetic that enables systemic (oral/i.p.) administration, unlike unstable CDN agonists requiring intratumoral injection. Its unique broad interspecies and interallelic specificity (active on both human and mouse STING) makes it the only tool compound for widely used syngeneic models (B16F10 melanoma, MC38 adenocarcinoma) where human-specific agonists fail. cGAS-independent activation is confirmed (EC50 unchanged in cGAS KO cells), allowing dissection of STING signaling downstream of cGAS. Superior antitumor efficacy in neuroblastoma and glioblastoma vs. clinical-stage E7766 has been demonstrated. Ideal for monotherapy, immune checkpoint inhibitor combinations, and next-generation drug delivery studies.

Molecular Formula C15H8F2LiN5O3
Molecular Weight 351.2 g/mol
Cat. No. B2495404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-717
Molecular FormulaC15H8F2LiN5O3
Molecular Weight351.2 g/mol
Structural Identifiers
SMILES[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3
InChIInChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1
InChIKeyODSAJRWPLSVEHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SR-717: Non-Nucleotide STING Agonist for cGAMP-Mimetic Antitumor Immunity Research


SR-717 is a synthetic, non-nucleotide small molecule that functions as a direct cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) mimetic, acting as an agonist of the stimulator of interferon genes (STING) receptor [1]. The compound is characterized by a lithium salt form (C15H8F2LiN5O3, MW 351.2) and induces the same 'closed' active conformation of STING as its natural ligand, thereby initiating downstream innate immune signaling for antitumor applications [1].

SR-717 Procurement Justification: Why Other STING Agonists Are Not Direct Replacements


Generic substitution among STING agonists is not feasible due to fundamental differences in molecular class, pharmacokinetic properties, and species/allele specificity. SR-717 is a fully synthetic non-nucleotide mimetic [1], which confers chemical stability and the potential for systemic (oral or intraperitoneal) administration, a critical distinction from unstable cyclic dinucleotide (CDN) agonists like ADU-S100 that generally require intratumoral injection [2]. Furthermore, SR-717 demonstrates broad interspecies and interallelic specificity, binding and activating both human and mouse STING variants [1], whereas other non-nucleotide agonists like MSA-2 are human-specific and exhibit poor murine cross-reactivity [3]. These structural, pharmacological, and specificity differences preclude direct interchangeability in experimental models and underscore the need for compound-specific procurement.

SR-717 Evidence-Based Differentiation: Head-to-Head Comparisons for Scientific Procurement Decisions


Broad Interspecies and Interallelic Specificity: Enables Direct Mouse-to-Human Translational Studies

SR-717 uniquely activates both human STING (hSTING) and mouse STING (mSting) [1]. This is a key differentiator from the non-nucleotide agonist MSA-2, which is reported to be human-specific and exhibits poor activity against mouse STING, limiting its utility in syngeneic mouse tumor models [2]. SR-717 also demonstrates activity across multiple human STING alleles [3]. This broad specificity allows the same compound to be used for in vitro human mechanistic studies and in vivo efficacy testing in standard mouse models, ensuring data continuity.

Immuno-oncology Translational Pharmacology STING Pathway

Superior Antitumor Efficacy in Nervous System Tumors: Direct Comparison with Macrocyclic Agonist E7766

In a direct comparative study of neuroblastoma and glioblastoma models, SR-717 demonstrated significantly greater antitumor efficacy compared to the macrocyclic STING agonist E7766 [1]. While the study provides a qualitative statement of superiority rather than a specific numeric fold-change, it establishes a clear performance hierarchy in a therapeutically challenging tumor type. Mechanistically, the enhanced efficacy was linked to the STING-STAT1-HMGN2 axis, a pathway validated through knockout studies [1].

Neuro-oncology Cancer Immunotherapy In Vivo Efficacy

Kinome-Wide Selectivity Profile: Minimal Off-Target Kinase Activity Enhances Data Interpretation

SR-717 was profiled against a broad panel of 468 kinases and demonstrated high selectivity for the STING receptor . This contrasts with the polypharmacology often observed with less optimized small molecules. For instance, while CDN agonists like ADU-S100 are inherently selective due to their unique macrocyclic structure, the selectivity of SR-717 is rigorously quantified against a large, diverse kinase panel, providing confidence that observed phenotypic effects are STING-dependent.

Target Selectivity Chemical Biology Signal Transduction

Cellular Potency (EC50) Independent of cGAS: Functional Validation in Knockout Cells

SR-717 exhibits nearly identical potency in wild-type (EC50 = 2.1 μM) and cGAS knockout (EC50 = 2.2 μM) ISG-THP1 reporter cell lines [1]. This quantitative data demonstrates that its agonist activity is independent of the upstream cyclic GMP-AMP synthase (cGAS) enzyme, a feature shared with the natural ligand cGAMP. This confirms that SR-717 acts directly on the STING receptor, bypassing the need for cytosolic DNA sensing. While direct comparator data for other agonists in the same cGAS KO assay are not widely published, this specific experiment validates SR-717 as a direct, downstream pathway activator.

Cell Biology Innate Immunity Mechanism of Action

Systemic Administration and In Vivo Target Engagement: PK/PD Differentiation from Intratumorally-Restricted CDNs

SR-717 enables systemic (intraperitoneal or oral) administration with demonstrated in vivo pharmacodynamic activity, including increased plasma IFN-β and IL-6 levels in mice and a reduction in tumor growth in the B16F10 melanoma model [1]. This is a critical differentiator from first-generation CDN agonists like ADU-S100, which are metabolically unstable and typically require intratumoral injection for efficacy [2]. The ability to dose SR-717 systemically allows for the study of STING activation in disseminated disease models and obviates the need for complex intratumoral delivery methods.

Pharmacokinetics In Vivo Pharmacology Tumor Immunology

SR-717 Procurement Scenarios: Where This Compound Provides Critical Experimental Value


Translational Studies in Syngeneic Mouse Tumor Models Requiring Systemic STING Activation

SR-717 is ideal for evaluating STING agonist monotherapy or combination regimens (e.g., with immune checkpoint inhibitors) in widely used syngeneic models like B16F10 melanoma and MC38 colorectal adenocarcinoma. Its activity on mouse STING and suitability for systemic (i.p.) dosing enable straightforward, high-throughput in vivo efficacy and immune profiling studies that are not possible with human-specific agonists like MSA-2 or locally-administered CDNs like ADU-S100 [REFS-1, REFS-2].

Target Validation in Nervous System Malignancies (Neuroblastoma, Glioblastoma)

Procure SR-717 for preclinical research specifically focused on the STING pathway in brain and nervous system tumors. A direct head-to-head study has established its superior antitumor efficacy in neuroblastoma and glioblastoma models compared to the clinical-stage agonist E7766, providing a clear scientific basis for selecting SR-717 as the lead tool compound for this indication [3].

Investigations of the cGAS-Independent STING Signaling Axis

SR-717 is the preferred reagent for studies designed to isolate STING-dependent signaling from the upstream cGAS sensor. Quantitative data shows its EC50 is unchanged in cGAS knockout cells (2.1 μM in WT vs. 2.2 μM in cGAS KO), confirming it acts directly on STING [1]. This property allows researchers to dissect the specific contribution of STING activation in contexts where cGAS may be dysregulated or absent.

Development and Optimization of Systemic STING Agonist Delivery Platforms

Due to its established systemic bioavailability and antitumor activity, SR-717 is a benchmark compound for developing and testing next-generation drug delivery systems (e.g., nanoparticles, albumin-based carriers) designed to improve the tumor-targeting and safety profile of systemic STING agonists [4]. Its use as a payload in these studies provides a direct link to clinically relevant, systemically active STING pathway engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-717

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.